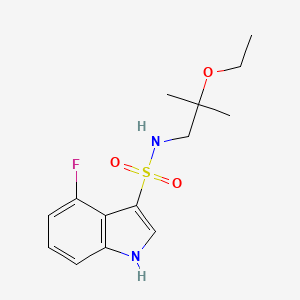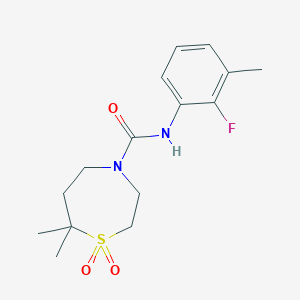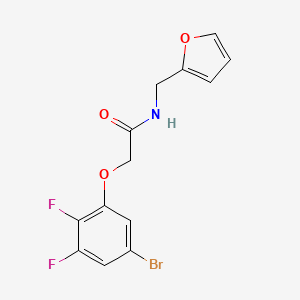
N-(2-ethoxy-2-methylpropyl)-4-fluoro-1H-indole-3-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-ethoxy-2-methylpropyl)-4-fluoro-1H-indole-3-sulfonamide, also known as TAK-659, is a small molecule drug that has been developed as a potential treatment for various types of cancer and autoimmune diseases. This compound belongs to the class of drugs known as kinase inhibitors, which work by blocking the activity of specific enzymes that are involved in cell signaling pathways.
Mecanismo De Acción
N-(2-ethoxy-2-methylpropyl)-4-fluoro-1H-indole-3-sulfonamide works by inhibiting the activity of specific kinases, including Bruton's tyrosine kinase (BTK) and interleukin-2-inducible T-cell kinase (ITK). These enzymes are involved in the signaling pathways that regulate the growth and survival of cancer cells and immune cells. By blocking their activity, N-(2-ethoxy-2-methylpropyl)-4-fluoro-1H-indole-3-sulfonamide can prevent the proliferation of cancer cells and reduce inflammation in autoimmune diseases.
Biochemical and physiological effects:
N-(2-ethoxy-2-methylpropyl)-4-fluoro-1H-indole-3-sulfonamide has been shown to have a selective and potent inhibitory effect on BTK and ITK, with minimal off-target effects. This specificity is important for reducing the risk of side effects and improving the therapeutic index of the drug. In preclinical studies, N-(2-ethoxy-2-methylpropyl)-4-fluoro-1H-indole-3-sulfonamide has also been shown to induce apoptosis (cell death) in cancer cells and inhibit the production of pro-inflammatory cytokines in immune cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(2-ethoxy-2-methylpropyl)-4-fluoro-1H-indole-3-sulfonamide for lab experiments is its high potency and selectivity, which allows for precise modulation of kinase activity. However, the use of kinase inhibitors in general can be limited by the development of resistance over time, as cancer cells may adapt to the loss of specific signaling pathways. Additionally, the effects of N-(2-ethoxy-2-methylpropyl)-4-fluoro-1H-indole-3-sulfonamide may vary depending on the specific type of cancer or autoimmune disease being studied.
Direcciones Futuras
There are several potential future directions for the development and use of N-(2-ethoxy-2-methylpropyl)-4-fluoro-1H-indole-3-sulfonamide in scientific research. One area of interest is the combination of N-(2-ethoxy-2-methylpropyl)-4-fluoro-1H-indole-3-sulfonamide with other drugs or therapies, such as immunotherapy or chemotherapy, to enhance its efficacy and overcome resistance. Another potential direction is the exploration of N-(2-ethoxy-2-methylpropyl)-4-fluoro-1H-indole-3-sulfonamide in other disease areas, such as infectious diseases or neurological disorders, where kinase signaling pathways may play a role. Finally, further research is needed to fully understand the mechanisms of action and potential side effects of N-(2-ethoxy-2-methylpropyl)-4-fluoro-1H-indole-3-sulfonamide, both in preclinical models and in clinical trials.
Métodos De Síntesis
The synthesis of N-(2-ethoxy-2-methylpropyl)-4-fluoro-1H-indole-3-sulfonamide involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The starting materials for the synthesis are commercially available and the process is relatively straightforward. The final product is obtained in high yield and purity, making it suitable for use in scientific research.
Aplicaciones Científicas De Investigación
N-(2-ethoxy-2-methylpropyl)-4-fluoro-1H-indole-3-sulfonamide has been extensively studied in preclinical models of cancer and autoimmune diseases, and has shown promising results in terms of its ability to inhibit tumor growth and reduce inflammation. Several clinical trials are currently underway to evaluate the safety and efficacy of N-(2-ethoxy-2-methylpropyl)-4-fluoro-1H-indole-3-sulfonamide in humans.
Propiedades
IUPAC Name |
N-(2-ethoxy-2-methylpropyl)-4-fluoro-1H-indole-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN2O3S/c1-4-20-14(2,3)9-17-21(18,19)12-8-16-11-7-5-6-10(15)13(11)12/h5-8,16-17H,4,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFGLIGZPXVFEAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C)(C)CNS(=O)(=O)C1=CNC2=C1C(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(3-Ethylphenoxy)ethyl]pyridazin-3-one](/img/structure/B7680085.png)

![5-Methyl-2-[(1-phenyl-1,2,4-triazol-3-yl)methyl]pyridazin-3-one](/img/structure/B7680090.png)
![3-[(3-chloro-4-methylphenyl)methylamino]-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B7680096.png)
![2-[2-[[(3-Chloro-4-methylphenyl)methylamino]methyl]phenoxy]ethanol](/img/structure/B7680098.png)
![N-methyl-N-propan-2-yl-1-[5-(trifluoromethyl)-1,3-thiazol-2-yl]piperidine-4-carboxamide](/img/structure/B7680103.png)

![6-methoxy-N-methyl-N-[(3,4,5-trifluorophenyl)methyl]pyridine-3-sulfonamide](/img/structure/B7680118.png)
![N-[[4-[(3-chloro-4-methylphenyl)methylamino]phenyl]methyl]methanesulfonamide](/img/structure/B7680133.png)
![1-[4-[(3-Chloro-4-methylphenyl)methylamino]piperidin-1-yl]-3-methoxypropan-1-one](/img/structure/B7680135.png)
![3-[[(3-Ethoxy-1-morpholin-4-ylcyclobutyl)methylamino]methyl]benzonitrile](/img/structure/B7680140.png)
![3-[[(3-Ethoxy-1-morpholin-4-ylcyclobutyl)methylamino]methyl]phenol](/img/structure/B7680141.png)
![N-[(3-ethoxy-1-morpholin-4-ylcyclobutyl)methyl]-1-(1,3,5-trimethylpyrazol-4-yl)methanamine](/img/structure/B7680148.png)
![4-[(Z)-2-cyano-2-pyridin-2-ylethenyl]-N-methylbenzamide](/img/structure/B7680153.png)